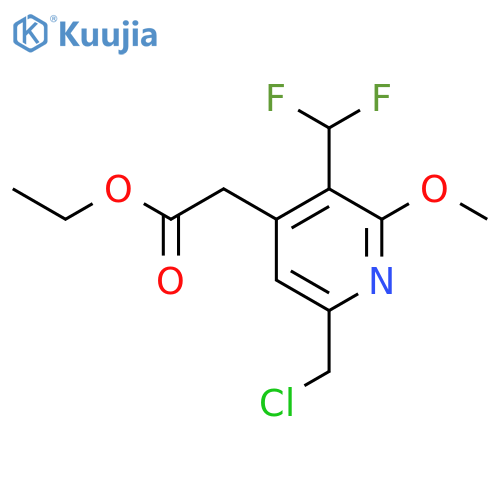Cas no 1805557-09-8 (Ethyl 6-(chloromethyl)-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

1805557-09-8 structure
商品名:Ethyl 6-(chloromethyl)-3-(difluoromethyl)-2-methoxypyridine-4-acetate
CAS番号:1805557-09-8
MF:C12H14ClF2NO3
メガワット:293.694269657135
CID:4896785
Ethyl 6-(chloromethyl)-3-(difluoromethyl)-2-methoxypyridine-4-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 6-(chloromethyl)-3-(difluoromethyl)-2-methoxypyridine-4-acetate
-
- インチ: 1S/C12H14ClF2NO3/c1-3-19-9(17)5-7-4-8(6-13)16-12(18-2)10(7)11(14)15/h4,11H,3,5-6H2,1-2H3
- InChIKey: DXRDHPABWJUCTE-UHFFFAOYSA-N
- ほほえんだ: ClCC1=CC(CC(=O)OCC)=C(C(F)F)C(=N1)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 7
- 複雑さ: 294
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 48.4
Ethyl 6-(chloromethyl)-3-(difluoromethyl)-2-methoxypyridine-4-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029018819-500mg |
Ethyl 6-(chloromethyl)-3-(difluoromethyl)-2-methoxypyridine-4-acetate |
1805557-09-8 | 95% | 500mg |
$1,752.40 | 2022-04-01 | |
| Alichem | A029018819-250mg |
Ethyl 6-(chloromethyl)-3-(difluoromethyl)-2-methoxypyridine-4-acetate |
1805557-09-8 | 95% | 250mg |
$1,019.20 | 2022-04-01 | |
| Alichem | A029018819-1g |
Ethyl 6-(chloromethyl)-3-(difluoromethyl)-2-methoxypyridine-4-acetate |
1805557-09-8 | 95% | 1g |
$2,981.85 | 2022-04-01 |
Ethyl 6-(chloromethyl)-3-(difluoromethyl)-2-methoxypyridine-4-acetate 関連文献
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
2. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
1805557-09-8 (Ethyl 6-(chloromethyl)-3-(difluoromethyl)-2-methoxypyridine-4-acetate) 関連製品
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
